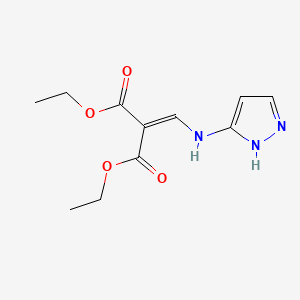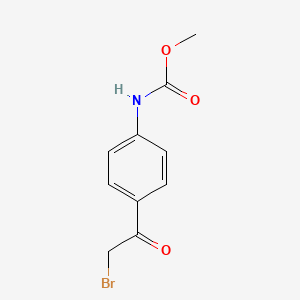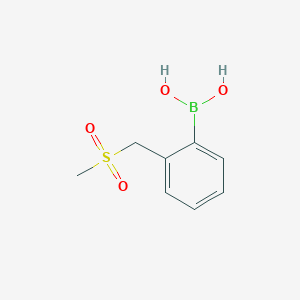
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol: is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of an amidoxime with a nitrile in the presence of an acid catalyst . This method allows for the formation of the oxadiazole ring, which is a key structural feature of the compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .
Wissenschaftliche Forschungsanwendungen
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as high thermal stability and density.
Biological Research: The compound is investigated for its potential biological activities, including anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by inhibiting key enzymes or interfering with cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability.
1,3,4-Oxadiazole: Widely studied for its biological activities and applications in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H12N2O3 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
[3-(propoxymethyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C7H12N2O3/c1-2-3-11-5-6-8-7(4-10)12-9-6/h10H,2-5H2,1H3 |
InChI-Schlüssel |
GHVIYUAKVCESHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC1=NOC(=N1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-Methylquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8525207.png)

![4-[(4-Methyl-3-oxo-1-piperazinyl)methyl]benzoic acid](/img/structure/B8525222.png)

![Ethanone, 1-[4-(methylthio)-2-pyridinyl]-](/img/structure/B8525236.png)





![5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B8525283.png)

![7-(2-Fluorophenyl)-3-(4-fluorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B8525304.png)

